

Application Notes and Protocols: Feline Mechanically-Evoked Cough Model with SCH 486757

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Compound of Interest		
Compound Name:	SCH 486757	
Cat. No.:	B1681544	Get Quote

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Introduction

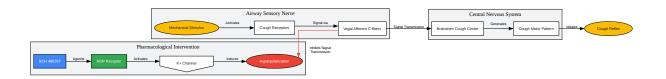
Cough is a critical protective reflex and a common symptom of respiratory diseases. The feline mechanically-evoked cough model is a valuable preclinical tool for evaluating the efficacy of novel antitussive agents. This document provides detailed application notes and protocols for utilizing this model to investigate the effects of **SCH 486757**, a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist.[1][2] **SCH 486757** has demonstrated significant cough suppression in this model, highlighting the potential of NOP receptor agonism as a therapeutic strategy for cough.[1][2][3]

Mechanism of Action of SCH 486757 in Cough Suppression

SCH 486757 exerts its antitussive effects by selectively binding to and activating the NOP receptor (also known as the opioid receptor-like 1 or ORL1 receptor).[1][2][4] NOP receptors are G-protein coupled receptors found in both the central and peripheral nervous systems, including on vagal afferent C-fibers in the airways.[4] Activation of these receptors leads to the opening of inward-rectifying potassium channels, which hyperpolarizes the sensory nerve cell membrane. This hyperpolarization reduces the excitability of the nerve fibers, thereby decreasing the transmission of tussigenic signals to the brainstem cough center.[4] The



antitussive effect of **SCH 486757** can be blocked by a NOP receptor antagonist, but not by classical opioid antagonists like naltrexone, confirming its specific mechanism of action.[1][2]



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SCH 486757 Signaling Pathway in Cough Suppression.

Quantitative Data Summary

The antitussive efficacy of **SCH 486757** in the feline mechanically-evoked cough model is summarized in the table below. The data demonstrates a dose-dependent inhibition of cough number and the amplitude of expiratory abdominal muscle electromyographic (EMG) activity.

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Parameter	Vehicle Control	SCH 486757 (0.001- 0.3 mg/kg, intra- arterial)	Maximum Inhibition (%)
Cough Number	Baseline	Dose-dependent reduction	59%[1][2][3]
Expiratory Abdominal EMG Amplitude	Baseline	Dose-dependent reduction	61%[1][2][3]
Inspiratory Muscle EMG Amplitude	Baseline	No significant effect	Not Applicable[1][2][3]



Experimental Protocols

The following protocols provide a detailed methodology for conducting the feline mechanically-evoked cough model to evaluate the antitussive effects of **SCH 486757**.

Animal Preparation

- Animals: Adult cats of either sex are used for this model.
- Anesthesia: Anesthesia is induced and maintained with pentobarbital sodium.[5] The level of anesthesia should be sufficient to suppress spontaneous movement but preserve the cough reflex.
- Surgical Preparation:
 - The trachea is cannulated to ensure a patent airway and for the delivery of oxygenenriched air if necessary.[5]
 - For intra-arterial administration of the test compound, a catheter is inserted into the vertebral artery.[2] For intravenous administration, a catheter is placed in a suitable vein.
 - Bipolar insulated fine-wire electrodes are implanted into the expiratory (rectus abdominis)
 and inspiratory (parasternal) muscles to record electromyographic (EMG) activity.
 - Arterial blood pressure and heart rate are monitored throughout the experiment to ensure the physiological stability of the animal.

Cough Induction

- Method: Cough is mechanically evoked by stimulating the intrathoracic trachea.
- Stimulator: A nylon fiber or a soft polyethylene catheter is inserted into the trachea down to the level of the carina.[5]
- Stimulation Protocol: The fiber or catheter is moved back and forth and rotated at a frequency of approximately 1 Hz to elicit a consistent cough response.[5]



 Control Measurements: Baseline cough responses are established by performing several mechanical stimulations before the administration of the vehicle or test compound.

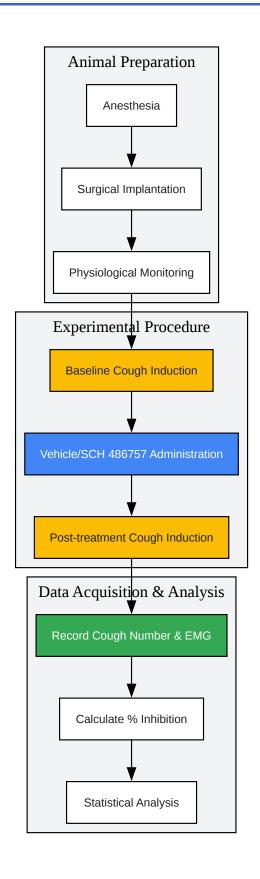
Drug Administration

- Vehicle: SCH 486757 is dissolved in a suitable vehicle, such as 45% hydroxypropyl-β-cyclodextrin.[2]
- Route of Administration: The compound can be administered intravenously or, for a more targeted central effect, via the intra-vertebral artery.[2][6]
- Dosing: A dose-response curve is typically generated by administering increasing doses of SCH 486757 (e.g., 0.001-0.3 mg/kg for intra-arterial administration).[2][6]

Data Acquisition and Analysis

- Parameters Measured:
 - Cough Number: The number of coughs produced in response to each mechanical stimulation is counted.
 - EMG Activity: The amplitude of the integrated EMG signals from the expiratory and inspiratory muscles is measured.
 - Cardiovascular Parameters: Arterial blood pressure and heart rate are continuously recorded.
- Data Analysis:
 - The cough number and EMG amplitudes are expressed as a percentage of the baseline control values.
 - The effect of **SCH 486757** is calculated as the percent inhibition of the control response.
 - Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug's effect compared to the vehicle control.





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Experimental Workflow for Evaluating SCH 486757.



Conclusion

The feline mechanically-evoked cough model is a robust and reliable method for assessing the antitussive potential of novel compounds. The data presented here for **SCH 486757** demonstrates its significant efficacy in suppressing cough through the NOP receptor pathway. These detailed protocols and application notes provide a comprehensive guide for researchers and drug development professionals seeking to utilize this model for the evaluation of new antitussive therapies. The lack of effect on the inspiratory muscle EMG amplitude suggests a specific action on the expiratory phase of the cough reflex.[1][2][3] Further investigation into NOP receptor agonists like **SCH 486757** is warranted to explore their therapeutic potential for the treatment of cough in various pathological conditions.

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